Molecular Weight and Lipophilicity Comparison: 3-Cyclobutyl vs. 3-Isopropyl and 3-Methyl Analogs
The cyclobutyl substituent on 3-cyclobutyl-1H-pyrazole-4-carbonitrile imparts a distinct physicochemical profile compared to smaller alkyl analogs. This compound has a molecular weight of 147.18 g/mol, which is higher than the 3-isopropyl (135.17 g/mol) [1] and 3-methyl (107.11 g/mol) analogs, reflecting increased steric bulk. Importantly, the cyclobutyl group is associated with a specific lipophilic and conformational profile in related scaffolds, as demonstrated by cycloalkyl-annelated pyrazoles that achieved high affinity (pKi > 8) for the sigma-1 receptor [2]. This suggests the 3-cyclobutyl compound offers a different balance of size and lipophilicity than linear or smaller branched alkyl groups, which is critical for modulating target binding and pharmacokinetic properties.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 147.18 g/mol |
| Comparator Or Baseline | 3-isopropyl-1H-pyrazole-4-carbonitrile: 135.17 g/mol; 3-methyl-1H-pyrazole-4-carbonitrile: 107.11 g/mol |
| Quantified Difference | Target is 12.01 g/mol (8.9%) heavier than 3-isopropyl analog; 40.07 g/mol (37.4%) heavier than 3-methyl analog. |
| Conditions | Calculated values from supplier technical data. |
Why This Matters
For researchers synthesizing focused libraries or optimizing lead compounds, these differences in molecular weight and implied lipophilicity can significantly influence membrane permeability and off-target binding, making this compound a distinct choice for structure-activity relationship (SAR) studies.
- [1] Chemsrc. (2025). 3-isopropyl-1H-pyrazole-4-carbonitrile Properties. CAS 138134-09-5. View Source
- [2] Corbera, J., Vaño, D., Martínez, D., et al. (2006). A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. ChemMedChem, 1(1), 140-154. View Source
